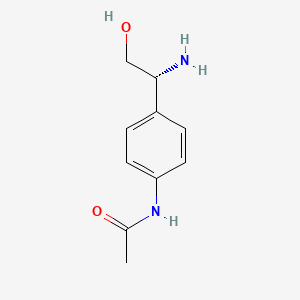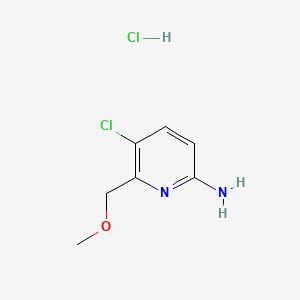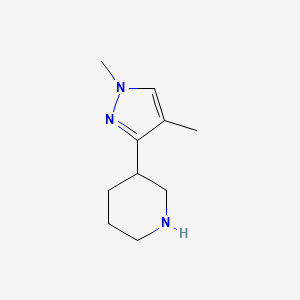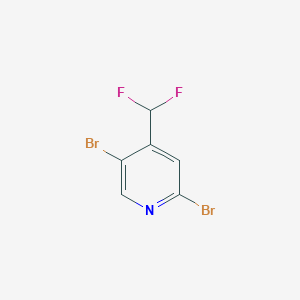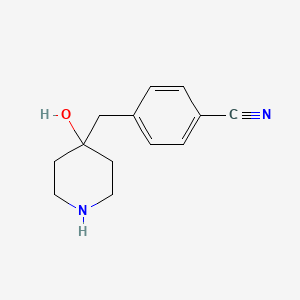
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5,6-dimethylpyridine-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids derived from the oxidation of the aldehyde group.
Reduction Reactions: Alcohols derived from the reduction of the aldehyde group.
Scientific Research Applications
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other functional groups . Additionally, the aldehyde group can undergo oxidation or reduction, leading to the formation of various products with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,6-dimethylpyridine: Similar structure but lacks the aldehyde group.
3-Bromo-4,5-dimethylpyridine-2-carbaldehyde: Similar structure with different substitution pattern.
5-Bromo-6-methylpyridine-2-carbaldehyde: Similar structure with different substitution pattern.
Uniqueness
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde is unique due to the presence of both bromine and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and make it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-5,6-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(9)8(4-11)10-6(5)2/h3-4H,1-2H3 |
InChI Key |
NALWXPNNLRTBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


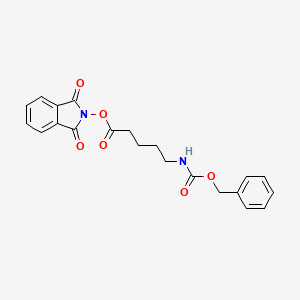
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
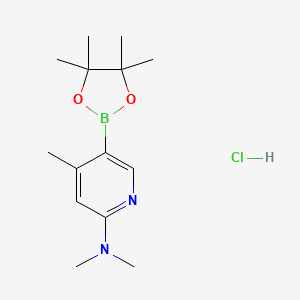
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)
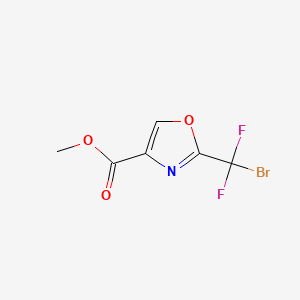

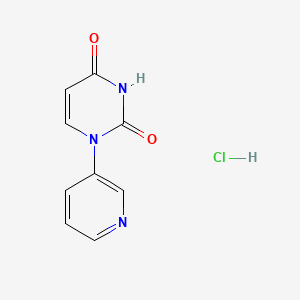
![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)
